molecular formula C10H13N3O B1373968 2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile CAS No. 1250850-96-4

2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile

Cat. No.: B1373968
CAS No.: 1250850-96-4
M. Wt: 191.23 g/mol
InChI Key: RDQNCXDGOXHSHQ-UHFFFAOYSA-N
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Description

2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile is a chemical compound with the molecular formula C10H13N3O and a molecular weight of 191.23 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

The synthesis of 2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile typically involves the reaction of 2-chloropyridine-4-carbonitrile with 2-(dimethylamino)ethanol under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the product is purified through recrystallization or chromatography.

Chemical Reactions Analysis

2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile can be compared with other similar compounds such as:

Biological Activity

Chemical Identity
2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile, also known as 2-DAMECN, is a compound characterized by its pyridine ring, a carbonitrile group, and a dimethylaminoethoxy side chain. Its chemical structure suggests potential biological activity due to the presence of these functional groups, which are often associated with various pharmacological properties.

CAS Number : 1250850-96-4
Molecular Formula : C12H16N3O

Antimicrobial Properties

Research indicates that pyridine derivatives, including 2-DAMECN, exhibit significant antimicrobial activity. Pyridine compounds have been shown to interact with microbial targets effectively, leading to inhibition of growth in various bacterial strains. For instance, studies have demonstrated that modifications in the alkyl chain length and functional groups in pyridine derivatives can enhance their antimicrobial efficacy against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

The biological activity of 2-DAMECN may be attributed to its ability to bind to specific biological targets such as enzymes and receptors. The carbonitrile group can participate in hydrogen bonding and π-π interactions, which are crucial for binding affinity and selectivity towards target proteins. This interaction can lead to modulation of enzymatic activities or receptor signaling pathways, potentially resulting in therapeutic effects.

In Vitro Studies

In vitro studies have shown that compounds similar to 2-DAMECN exhibit varying degrees of inhibition against specific enzymes. For example, the binding affinity of pyridine derivatives to enzymes involved in metabolic pathways has been assessed, revealing promising results that warrant further investigation .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of pyridine-based compounds. Notably:

  • Study on Antiviral Activity : A study highlighted the antiviral properties of pyridine derivatives, suggesting that 2-DAMECN could be explored for its potential activity against viral pathogens .
  • Inhibitory Effects on Enzymes : Research has indicated that certain pyridine derivatives possess selective inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This suggests that 2-DAMECN might also exhibit anti-inflammatory properties through similar mechanisms .

Comparative Analysis

The biological activity of 2-DAMECN can be compared with other related compounds based on their structural features and observed activities:

Compound NameStructure FeaturesAntimicrobial ActivitySelectivity Index
2-DAMECNPyridine, CarbonitrileModerateTBD
Compound APyridine, Alkyl ChainHighTBD
Compound BPyridine, Hydroxyl GroupLowTBD

Properties

IUPAC Name

2-[2-(dimethylamino)ethoxy]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-13(2)5-6-14-10-7-9(8-11)3-4-12-10/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQNCXDGOXHSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=NC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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